molecular formula C13H12FN3 B12979575 4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B12979575
M. Wt: 229.25 g/mol
InChI Key: DDLVKAHBVQWQKZ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings fused together The presence of a fluorophenyl group at the 4-position of the pyrimidine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with a suitable pyridine derivative under acidic conditions, followed by cyclization to form the fused pyrido[3,4-d]pyrimidine ring system. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as ceric ammonium nitrate (CAN) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different substituents on the fluorophenyl group.

Scientific Research Applications

4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects. Molecular docking studies have shown favorable interactions with active residues of proteins like ATF4 and NF-kB, suggesting its potential role in modulating inflammatory and stress response pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This modification enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug design and other applications.

Properties

Molecular Formula

C13H12FN3

Molecular Weight

229.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C13H12FN3/c14-10-3-1-9(2-4-10)13-11-5-6-15-7-12(11)16-8-17-13/h1-4,8,15H,5-7H2

InChI Key

DDLVKAHBVQWQKZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=NC=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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